2-Isooleanolic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aS,11R,12aS,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)12-14-30(24(32)33)15-13-28(6)20(21(30)18-25)8-9-23-27(5)17-19(31)16-26(3,4)22(27)10-11-29(23,28)7/h8,19,21-23,31H,9-18H2,1-7H3,(H,32,33)/t19-,21+,22+,23-,27+,28-,29-,30+/m1/s1 |
InChI Key |
UODITNOILLXLOO-VGWDZYRESA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H](CC3(C)C)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways of Oleanane Triterpenoids
Precursor Compounds and Enzymatic Steps in Triterpenoid (B12794562) Biosynthesis
The journey to create the complex pentacyclic structure of oleanane (B1240867) triterpenoids begins with simple five-carbon isoprene (B109036) units. These units are assembled via the mevalonate (B85504) (MVA) pathway in the cytoplasm to form the linear 30-carbon precursor, squalene. Squalene then undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical branching point in the biosynthesis of both sterols and triterpenoids. This reaction is a pivotal step, setting the stage for one of the most complex known enzymatic reactions: cyclization.
Role of Oxidosqualene Cyclases (OSCs)
Oxidosqualene cyclases (OSCs) are the key enzymes that catalyze the profound transformation of the linear 2,3-oxidosqualene into a multitude of cyclic triterpene skeletons. nih.gov This cyclization cascade is a remarkable feat of biological catalysis, generating enormous structural diversity from a single precursor. The specific folding of the 2,3-oxidosqualene substrate within the enzyme's active site dictates the final ring structure. For the formation of oleanane-type triterpenoids, the OSC known as β-amyrin synthase is essential. It guides the substrate into a "chair-chair-chair" conformation, initiating a series of cyclization and rearrangement reactions to produce the pentacyclic scaffold of β-amyrin, the direct precursor to the oleanane family.
Involvement of Cytochrome P450 Monooxygenases (CYPs)
Following the creation of the fundamental triterpene skeleton by OSCs, the vast structural diversity of oleanane triterpenoids is primarily generated by the action of Cytochrome P450 monooxygenases (CYPs). nih.gov This superfamily of heme-containing enzymes performs highly regio- and stereospecific oxidative modifications on the β-amyrin core. nih.gov These reactions, which include hydroxylation, and further oxidation to aldehydes, ketones, or carboxylic acids, are responsible for the functional "decoration" of the triterpene scaffold. nih.govnih.gov This tailoring is critical, as the type and position of these oxygen-containing functional groups largely determine the biological activity of the final compound. Multiple rounds of oxidation by different CYPs can occur, leading to highly oxygenated molecules. nih.gov
Pathways Leading to Oleanane-Type Triterpenoids
The biosynthetic pathway to oleanane-type triterpenoids begins definitively with the cyclization of 2,3-oxidosqualene to β-amyrin. From this common precursor, a network of pathways branch out, driven by the activity of various CYP enzymes.
A prominent pathway involves the sequential oxidation of the C-28 methyl group of β-amyrin. This is often a three-step process catalyzed by CYPs from the versatile CYP716 family.
Hydroxylation: The C-28 methyl group is first hydroxylated to form a primary alcohol, yielding erythrodiol.
Oxidation to Aldehyde: The alcohol is then oxidized to an aldehyde, producing oleanolic aldehyde.
Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid, resulting in the formation of oleanolic acid. semanticscholar.org
Oleanolic acid itself is a key intermediate that can be further modified by other CYPs. For instance, hydroxylation at the C-2α position by a CYP716C subfamily member converts oleanolic acid into maslinic acid. nih.gov Similarly, hydroxylation at the C-23 position by a CYP714E subfamily member can lead to hederagenin. semanticscholar.org These subsequent oxidative steps demonstrate how a combinatorial use of different P450 enzymes can generate a wide array of oleanane derivatives from a single precursor scaffold.
Proposed Biotransformation Mechanisms of 2-Isooleanolic Acid in Biological Systems
Biotransformation is the process by which living organisms metabolize chemical compounds, typically to increase their polarity and facilitate their excretion. For a compound like this compound, an isomer of oleanolic acid, its biotransformation in biological systems such as mammals or microbes is expected to follow established metabolic pathways for xenobiotics and related natural products. These pathways are generally divided into Phase I and Phase II reactions. usmlestrike.comfiveable.me
Phase I Metabolism: This phase involves introducing or exposing functional groups, primarily through oxidation, reduction, or hydrolysis. fiveable.mederangedphysiology.com For oleanane triterpenoids, Phase I reactions are predominantly catalyzed by Cytochrome P450 enzymes. researchgate.netmdpi.com It is proposed that this compound would be a substrate for various CYP isoforms in the liver and other tissues. These enzymes would likely catalyze hydroxylation reactions at various positions on the pentacyclic skeleton that are sterically accessible. Studies on oleanolic acid have shown that microbial biotransformation can introduce hydroxyl groups at numerous positions, including C-2α, C-7β, C-11β, and C-15α, and can also oxidize the existing C-3 hydroxyl group to a ketone. tandfonline.comtandfonline.com For example, the fungus Fusarium lini transforms oleanolic acid into 2α,3β-dihydroxyolean-12-en-28-oic acid, while Trichothecium roseum can produce 15α-hydroxy-3-oxo-olean-12-en-28-oic acid. tandfonline.comtandfonline.com Similarly, bacteria like Rhodococcus rhodochrous have been shown to perform complex functionalization, adding multiple hydroxyl and carboxyl groups to the oleanolic acid structure. mdpi.com It is highly probable that this compound would undergo a similar suite of oxidative modifications, leading to a variety of more polar metabolites.
Phase II Metabolism: Following Phase I, the original compound or its Phase I metabolites undergo conjugation reactions. fiveable.mederangedphysiology.com In this phase, endogenous polar molecules are attached to the functional groups (like hydroxyl or carboxyl groups) of the triterpenoid. The primary purpose of these reactions is to significantly increase water solubility, thereby aiding in the compound's elimination from the body via urine or bile. usmlestrike.comlongdom.org
For this compound, the principal Phase II reactions would likely include:
Glucuronidation: The attachment of glucuronic acid to the hydroxyl groups. This is one of the most common conjugation pathways.
Sulfation: The addition of a sulfate (B86663) group to the hydroxyl groups.
The existing carboxyl group on this compound could also potentially form conjugates, for instance, with amino acids like glycine (B1666218) or taurine. These conjugation reactions effectively mask the biological activity of the parent compound and its metabolites, preparing them for efficient clearance.
Chemical Synthesis and Derivatization Strategies for 2 Isooleanolic Acid
Total Synthesis Approaches for the Isooleanolic Acid Skeleton
The total synthesis of pentacyclic triterpenoids like those in the oleanane (B1240867) family is a formidable challenge due to their complex, stereochemically dense structures, which feature up to eight chiral centers. The biosynthesis of these molecules in nature, involving the enzymatic cyclization of the linear precursor squalene, represents a pinnacle of chemical efficiency that is difficult to replicate in a laboratory setting. mdpi.comnih.gov This biogenetic pathway, which assembles the entire pentacyclic system in a single enzymatic step from 2,3-oxidosqualene (B107256), has inspired synthetic strategies based on biomimetic polyene cyclizations. mdpi.comnih.gov
While the total synthesis of specific, highly complex oleanane derivatives has been achieved, it often involves lengthy and low-yielding pathways. Consequently, for molecules like 2-isooleanolic acid where structurally similar precursors are abundant in nature, semisynthesis is the overwhelmingly preferred route for generating material and analogues. nih.gov Laboratory strategies that mimic nature's approach, such as inducing Wagner–Meerwein transpositions, have been explored to modify the carbon architecture of existing oleanane skeletons, creating unnatural scaffolds and demonstrating the potential to reshape the triterpene core. nih.govuniupo.itunina.it
Semisynthetic Routes from Precursor Triterpenes
Semisynthesis, starting from readily available natural pentacyclic triterpenes such as oleanolic acid, is the most practical and widely used method to produce derivatives like this compound. nih.gov Oleanolic acid itself can be extracted from over 2000 plant species, including many common foods and medicinal herbs, making it an economical starting material. researchgate.netredalyc.org
One efficient strategy to access 2-oxo triterpenes involves the selective oxidation of precursor molecules containing vicinal diols (two hydroxyl groups on adjacent carbons) at the C-2 and C-3 positions. Naturally occurring triterpenes such as Maslinic acid (2α,3β-dihydroxyolean-12-en-28-oic acid) serve as ideal starting points for this conversion.
The synthesis of a 2-oxo derivative from a 2,3-dihydroxy precursor is fundamentally an oxidation of an α-hydroxy group relative to another. The selective oxidation of vicinal diols to α-hydroxy ketones can be achieved using various modern reagents. For example, catalytic systems using manganese salts and hydrogen peroxide (H₂O₂) have been shown to be effective for the mono-oxidation of vicinal diols. nih.gov Such a method could be applied to a C-2, C-3 diol of the oleanane skeleton to selectively oxidize one hydroxyl group, preferentially the less sterically hindered one, to yield the corresponding hydroxy-ketone. Additionally, methods for the oxidative cleavage of vicinal diols using reagents like sodium periodate (B1199274) (NaIO₄) can be adapted; under controlled conditions, partial oxidation rather than C-C bond cleavage may be favored. researchgate.netnih.gov
The synthesis of 3-deoxy-2-oxo triterpenes represents a more significant modification of the A-ring, removing the common C-3 hydroxyl group entirely and introducing a ketone at the C-2 position. A common starting material for this transformation is oleanonic acid (the 3-oxo derivative of oleanolic acid). researchgate.net
A plausible synthetic pathway could involve the following steps:
Oxidation: Oleanolic acid is oxidized at the C-3 position to yield oleanonic acid.
α-Functionalization: Oleanonic acid is then subjected to α-functionalization at the C-2 position, for instance, through bromination to yield a 2-bromo-3-oxo intermediate.
Elimination/Reduction: Subsequent steps would focus on removing the bromine at C-2 and the ketone at C-3. This could involve reductive dehalogenation and reduction of the C-3 ketone to a hydroxyl group, followed by deoxygenation.
Research into the synthesis of related structures, such as 3-deoxy-3a-homo-3a-aza-derivatives from oleanonic acid, demonstrates that the C-2 and C-3 positions are amenable to extensive chemical modification, providing a foundation for accessing 3-deoxy-2-oxo targets. researchgate.net
Structural Modifications and Analog Synthesis of this compound Derivatives
Structural modification of the this compound scaffold is primarily aimed at enhancing biological activity, improving bioavailability, and establishing structure-activity relationships (SAR). cjnmcpu.commdpi.com The three most reactive sites on the parent oleanolic acid skeleton—the C-3 hydroxyl, the C-12 double bond, and the C-28 carboxylic acid—are the primary targets for derivatization. nih.govnih.gov
The A-ring of the oleanane skeleton is a major focus for structural modification to create potent pharmacological agents. The C-2 position, in particular, has been identified as a preferential site for introducing new functionalities to improve anticancer activity. nih.gov
Key A-ring modification strategies include:
Chalcone Introduction: The formation of chalcone-like structures by condensing the C-2 position of a 3-oxo-oleanane with aromatic aldehydes. This strategy combines two distinct pharmacophores into a single hybrid molecule. nih.gov
Seco-Triterpenoids: Oxidative cleavage of the A-ring between C-2 and C-3 can lead to the formation of seco-derivatives, which alter the conformation and properties of the molecule.
Heterocyclic Annulation: Fusing heterocyclic rings, such as indole (B1671886) or pyrazole, to the A-ring at the C-2 and C-3 positions creates novel chemical entities with unique biological profiles. nih.gov
Michael Acceptors: The introduction of an α,β-unsaturated ketone system in the A-ring, often coupled with an electron-withdrawing group like a cyano (-CN) group at C-2, creates potent Michael acceptors. This strategy led to the development of the highly active synthetic triterpenoid (B12794562) CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) and its analogs. nih.govnih.govnih.gov
Biomimetic Rearrangements: The use of Lewis acids can induce skeletal rearrangements, such as shifting a methyl group from C-10 to C-1, creating unnatural oleanane skeletons. nih.govuniupo.it Under certain conditions, these rearrangements can even lead to the aromatization of the A-ring. nih.gov
Modifications at the C-3, C-12, and C-28 positions are the most common strategies for generating libraries of oleanane derivatives for pharmacological screening. mdpi.comresearchgate.net
Derivatization at C-3: The C-3 hydroxyl group is readily modified. Simple acetylation using acetic anhydride (B1165640) in pyridine (B92270) is a common transformation. nih.gov Other modifications include oxidation to the corresponding ketone (oleanonic acid), methylation, allylation, and the introduction of side chains via ether or ester linkages to modulate the molecule's lipophilicity and interaction with biological targets. mdpi.com The stereochemistry at C-3 has also been shown to be relevant for biological activity. mdpi.com
Derivatization at C-12: The C-12(13) double bond in the C-ring is another key site for functionalization.
Oxidation: The double bond can be oxidized to an epoxide or converted to a ketone at the C-12 position. jst.go.jpmdpi.com The resulting 12-oxo derivatives, such as the potent anti-HIV compound identified by Fujioka et al., often exhibit distinct pharmacological profiles compared to the parent compound. jst.go.jp
Oxygenation: Introduction of a hydroxyl group at the C-12 position has been explored to create FXR modulators. mdpi.commdpi.com
Derivatization at C-28: The carboxylic acid at C-28 is a versatile handle for a wide range of modifications. nih.gov
Esterification: Conversion to simple alkyl esters, such as the methyl ester, is a common first step to increase lipophilicity or to protect the carboxylic acid during other transformations. nih.govnih.gov
Amidation: Amide derivatives are frequently synthesized by coupling the C-28 carboxylic acid with various amines, including piperazine, N-methylpiperazine, and different alkyl diamines. nih.gov This strategy has been used to significantly enhance antitumor activity. researchgate.netcjnmcpu.com
Dimerization: Two oleanolic acid molecules can be linked via their C-28 carboxyl groups using α,ω-dihalogenoalkane linkers of varying lengths to create dimeric structures with potent cytotoxic activity. mdpi.com
The following table summarizes common derivatization strategies at these key positions.
| Position | Type of Modification | Reagents/Conditions | Purpose |
| C-3 | Acetylation | Acetic Anhydride, Pyridine | Improve bioavailability, prodrug strategy |
| Oxidation | CrO₃, PCC, or other oxidants | Create ketone for further A-ring modification | |
| Etherification | Alkyl halides, Base | Modulate lipophilicity | |
| C-12 | Oxidation to Ketone | Ozone, KMnO₄ | Alter electronic properties and conformation |
| Epoxidation | m-CPBA | Create electrophilic site for further reaction | |
| Hydroxylation | NaBH₄ reduction of 12-oxo | Introduce polar group | |
| C-28 | Esterification | CH₃I, K₂CO₃ or Alcohol, Acid cat. | Increase lipophilicity, prodrug strategy |
| Amidation | Oxalyl Chloride then Amine, or DCC/EDC coupling | Introduce diverse functional groups, improve activity | |
| Reduction | LiAlH₄ | Convert carboxylic acid to primary alcohol | |
| Dimerization | α,ω-dihaloalkanes, Base | Create large, bivalent molecules |
These targeted modifications have led to the discovery of derivatives with significantly enhanced potency—in some cases thousands of times more active than the parent oleanolic acid—and improved pharmacological profiles for potential therapeutic use. nih.gov
Isolation, Purification, and Structural Elucidation Methodologies of 2 Isooleanolic Acid
Extraction Techniques from Natural Sources
The initial step in isolating 2-isooleanolic acid, a pentacyclic triterpenoid (B12794562), involves its extraction from plant material. hrpub.org The choice of extraction method is critical and depends on factors such as the polarity of the target compound and the chemical composition of the source material. rjptonline.org Triterpenoids like oleanolic acid and its isomers are typically found in plant leaves, roots, and aerial parts. hrpub.orgresearchgate.net
Commonly employed techniques for extracting these compounds include:
Maceration: This simple method involves soaking the dried and powdered plant material in a selected solvent for a period of time, often with agitation. rjptonline.orgmdpi.comsemanticscholar.org Solvents are chosen based on the polarity of the target compounds. For triterpenoid acids, ethanol, methanol, and ethyl acetate (B1210297) are frequently used. hrpub.orgmdpi.comnih.gov
Soxhlet Extraction: This is a continuous extraction method that offers higher efficiency than simple maceration. rjptonline.orgresearchgate.net The plant material is placed in a thimble, and a solvent is repeatedly heated, vaporized, condensed, and allowed to percolate through the sample, gradually extracting the desired compounds. rjptonline.org This technique is advantageous as it uses less solvent compared to repeated macerations. rjptonline.org
Modern "Green" Techniques: Newer methods aim to reduce solvent consumption and extraction time. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). rjptonline.orgsemanticscholar.orgnih.gov UAE uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, while MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. semanticscholar.orgnih.gov
The efficiency of any extraction is influenced by several parameters, including the solvent type, temperature, extraction time, and the ratio of solvent to solid material. rjptonline.org After extraction, the crude extract is typically filtered and concentrated under reduced pressure to yield a residue for further purification. nih.gov
Chromatographic Separation Methods for Isolation
Crude plant extracts contain a complex mixture of compounds, necessitating sophisticated separation techniques to isolate a pure substance like this compound. Chromatography is the cornerstone of this purification process. nih.gov
The most common method for the initial fractionation of the crude extract is Column Chromatography (CC) . mdpi.comsid.ir In this technique, the extract is loaded onto a stationary phase, typically silica (B1680970) gel, packed into a glass column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. sid.ir Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases. Compounds with lower polarity tend to elute faster with non-polar solvents, while more polar compounds are retained longer on the silica gel. Elution is often performed using a gradient system, where the polarity of the mobile phase is gradually increased (e.g., starting with hexane (B92381) and gradually adding ethyl acetate). sid.ir
Fractions collected from the column are monitored using Thin-Layer Chromatography (TLC) to identify those containing the target compound. researchgate.netsid.ir Fractions with similar TLC profiles are often combined. For further purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is frequently employed. mdpi.comnih.gov HPLC uses a high-pressure pump to pass the mobile phase through a column packed with smaller particles, providing much higher resolution and separation efficiency than standard column chromatography. nih.gov
When the goal is to isolate a compound with a specific biological activity, bioassay-guided fractionation is a powerful strategy. researchgate.net This approach integrates biological testing into the fractionation process to systematically isolate the active constituent(s). mdpi.comnih.gov
The process begins by subjecting the initial crude extract to a specific biological assay (e.g., an enzyme inhibition or antioxidant activity test). mdpi.comnih.gov If the extract shows promising activity, it is then separated into several fractions using a chromatographic technique like column chromatography. nih.gov Each of these fractions is then tested again using the same bioassay. researchgate.netresearchgate.net The most active fraction is selected for further separation into sub-fractions, and the process is repeated. nih.govnih.gov This iterative cycle of separation and biological testing continues until a pure, active compound is isolated. researchgate.net This method ensures that the purification efforts are focused solely on the biologically relevant molecules, saving time and resources. For example, this approach has been successfully used to isolate α-amylase inhibitors like ursolic acid and oleanolic acid from plant leaves. nih.gov
Advanced Spectroscopic Techniques for Structure Assignment
Once a compound has been isolated in pure form, its chemical structure must be unequivocally determined. This is accomplished using a combination of advanced spectroscopic techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. ethernet.edu.etresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ethernet.edu.etresearchgate.net It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. acgpubs.orgresearchgate.net
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key parameters include the chemical shift (δ), which indicates the electronic environment of a proton, and spin-spin coupling constants (J), which reveal information about adjacent protons. nih.gov
¹³C NMR Spectroscopy: This provides information on the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary). researchgate.net
2D NMR Techniques: To assemble the complete molecular structure, two-dimensional (2D) NMR experiments are essential. Techniques like COSY (Correlation Spectroscopy) identify protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. acgpubs.orgscielo.org.mx The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly crucial as it reveals long-range correlations between protons and carbons (typically over two or three bonds), allowing the entire carbon skeleton to be pieced together. scielo.org.mxnih.gov
The following table presents typical NMR data for the closely related and well-documented compound, oleanolic acid, which serves as a reference for the structural features found in its isomers.
Table 1: Representative ¹³C and ¹H NMR Spectroscopic Data for Oleanolic Acid
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 38.9 | 1.31 m, 1.00 m | |
| 2 | 27.2 | 1.63-1.54 m | |
| 3 | 78.8 | 3.19 | dd (4.5, 10.0) |
| 4 | 39.4 | - | |
| 5 | 55.1 | 0.69 | dd |
| 6 | 18.1 | 1.39-1.32 m | |
| 7 | 33.1 | 1.46-1.33 m | |
| 8 | 39.5 | - | |
| 9 | 47.5 | 1.48 m | |
| 10 | 38.2 | - | |
| 11 | 23.0 | 1.89 | dd (3.5, 9.0) |
| 12 | 122.6 | 5.49 | s |
| 13 | 139.0 | - | |
| 14 | 42.2 | - | |
| 15 | 28.4 | 1.22 m | |
| 16 | 23.7 | 2.01-1.08 | dd (4.3, 12.9) |
| 17 | 46.7 | - | |
| 18 | 42.1 | 3.30 | dd |
| 19 | 46.6 | 1.83 m | |
| 20 | 31.0 | - | |
| 21 | 34.3 | 1.46 m | |
| 22 | 33.2 | 1.82 m | |
| 23 | 28.1 | 0.96 | s |
| 24 | 15.3 | 0.74 | s |
| 25 | 15.4 | 0.90 | s |
| 26 | 16.8 | 0.76 | s |
| 27 | 23.5 | 1.05 | s |
| 28 | 180.4 | - | |
| 29 | 33.2 | - | |
| 30 | 23.8 | - | |
| Data adapted from reference literature for oleanolic acid and its derivatives. acgpubs.orgresearchgate.net |
Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It provides the exact molecular weight of the isolated compound, which is crucial for determining its molecular formula. nih.gov
High-Resolution Mass Spectrometry (HRMS): This technique measures the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental composition. scielo.org.mx
Ionization Techniques: Soft ionization methods like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly used for triterpenoids. scielo.org.mxnih.gov These techniques ionize the molecule without causing significant fragmentation, allowing for the clear observation of the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺). scielo.org.mxmdpi.com
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is selected and then fragmented. nih.gov The resulting fragmentation pattern provides valuable structural information, acting as a "fingerprint" for the molecule and helping to confirm the connectivity of its different parts. nih.govnih.gov
Pharmacological and Molecular Mechanisms of Action of 2 Isooleanolic Acid
Anti-inflammatory Pathways and Cellular Targets
The anti-inflammatory properties of oleanane (B1240867) triterpenoids are a cornerstone of their pharmacological profile. These effects are mediated through the modulation of key signaling molecules and enzymes involved in the inflammatory cascade.
Modulation of Nitric Oxide Production in Macrophages
A key mechanism underlying the anti-inflammatory effect of oleanane triterpenoids is the suppression of nitric oxide (NO) production in activated macrophages. nih.govresearchgate.net During an inflammatory response triggered by stimuli like lipopolysaccharide (LPS), macrophages express inducible nitric oxide synthase (iNOS), leading to a high output of NO. nih.govmdpi.com While NO is crucial for host defense, its overproduction contributes to tissue damage and chronic inflammation. mdpi.com
Studies on oleanolic acid and its derivatives show that these compounds can significantly inhibit the expression of the iNOS enzyme. researchgate.netresearchgate.net This inhibition prevents the excessive synthesis of NO. The regulatory action is often traced back to the inhibition of the transcription factor nuclear factor-kappa B (NF-κB), which is a critical regulator of iNOS gene expression. researchgate.netnih.govnih.gov By preventing NF-κB activation, oleanane triterpenoids effectively downregulate the entire inflammatory pathway, reducing the production of not only NO but also other pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govnih.gov
Influence of Hydroxy Group Position on Activity
The precise structure and stereochemistry of triterpenoids are critical determinants of their biological activity. nih.govmdpi.com For oleanane triterpenoids, the position and orientation of the hydroxyl (-OH) group on the A-ring significantly influence their anti-inflammatory and other pharmacological properties. mdpi.commdpi.com
Metabolic Regulation and Enzyme Inhibition
Beyond inflammation, oleanane triterpenoids are known to interact with key enzymes involved in metabolic processes, highlighting their potential in managing metabolic disorders.
Glycogen (B147801) Phosphorylase Inhibition Studies
Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the breakdown of glycogen to provide glucose-1-phosphate. nih.govmdpi.com Inhibition of hepatic GP is considered a promising therapeutic strategy for managing type 2 diabetes by reducing excessive glucose production from the liver. nih.govmdpi.comresearchgate.net A variety of natural and synthetic compounds have been investigated as GP inhibitors. mdpi.comnih.gov While specific studies focusing solely on 2-Isooleanolic acid as a GP inhibitor are not prominent, the broader class of triterpenoids has been explored for its interaction with metabolic enzymes. The search for potent and selective GP inhibitors from natural sources remains an active area of research. researchgate.netnih.gov
Molecular Interactions with Allosteric Activator Sites
Glycogen phosphorylase is regulated by both phosphorylation and allosteric effectors. mdpi.com The enzyme possesses several binding sites that are potential targets for pharmacological modulation by inhibitors. nih.govresearchgate.net Molecular docking studies are frequently used to predict how inhibitor compounds bind to protein targets and to understand the molecular interactions that stabilize this binding, such as hydrogen bonds with key amino acid residues in an allosteric site. nih.govbioinformation.net For a compound like this compound to function as a GP inhibitor, it would need to bind to an allosteric site, such as the AMP activator site, and stabilize a less active conformation of the enzyme. The specific interactions would depend on the compound's unique three-dimensional structure.
Mechanistic Insights into Antiproliferative and Antiviral Effects
The therapeutic potential of this compound and related triterpenoids extends to anticancer and antiviral applications, stemming from their ability to interfere with fundamental cellular and viral processes.
The antiproliferative effect of Oleanolic acid and its derivatives has been confirmed in a variety of cancer cell lines. mdpi.comneliti.comresearchgate.net The mechanisms often involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle. nih.gov Structure-activity relationship studies have shown that modifications to the core oleanane structure, including at the C-3 hydroxyl and C-28 carboxylic acid groups, are essential for these antitumor properties. mdpi.com For instance, the acylation of the C3-OH group has been shown to potentiate the antiproliferative activity of Oleanolic acid, indicating that isomeric variations could fine-tune this effect. mdpi.com
Similarly, Oleanolic acid and its analogues possess notable antiviral activity against a range of viruses, including influenza, herpes simplex virus (HSV), and hepatitis C virus (HCV). nih.govnih.govscienceopen.com The mechanisms of action are diverse and can include inhibiting viral entry into host cells, suppressing viral replication, or interfering with critical viral enzymes like HCV NS5B polymerase. mdpi.comnih.gov The development of potent antiviral agents often involves the chemical modification of the parent triterpenoid (B12794562) structure to enhance efficacy and reduce toxicity. nih.govsciwavebulletin.com
Data on Related Oleanane Triterpenoids
To illustrate the biological activities of this class of compounds, the following table summarizes findings for Oleanolic Acid (OA), the most studied isomer of this compound.
| Activity Type | Target | Compound | Effect / IC₅₀ | Source |
| Antiviral | Herpes Simplex Virus 1 (HSV-1) | Oleanolic Acid | EC₅₀ = 6.8 µg/mL | nih.gov |
| Antiviral | Herpes Simplex Virus 2 (HSV-2) | Oleanolic Acid | EC₅₀ = 7.8 µg/mL | nih.gov |
| Antiproliferative | Colon Cancer (HCT-116) | Oleanolic Acid | IC₅₀ = 40 µg/mL | nih.gov |
| Antiproliferative | Breast Cancer (MCF-7) | Oleanolic Acid | IC₅₀ = 13.09 µg/mL | researchgate.net |
| Antibacterial | Staphylococcus aureus (MRSA) | Oleanolic Acid | MIC = 64 µg/mL | mdpi.com |
| Antibacterial | Bacillus subtilis | Oleanolic Acid | MIC = 8 µg/mL | mdpi.com |
Identification of Cellular and Molecular Targets in Disease Models
Oleanane triterpenoids, a class of compounds to which this compound belongs, have been extensively studied for their therapeutic potential across a spectrum of diseases. While direct research on this compound is limited, the broader family of oleanane triterpenoids, particularly its isomer oleanolic acid and its synthetic derivatives, have been shown to interact with a multitude of cellular and molecular targets. These interactions are fundamental to their pharmacological effects observed in various in vitro and in vivo disease models.
The primary molecular targets of oleanane triterpenoids are key signaling proteins and transcription factors that regulate cellular processes such as inflammation, proliferation, and apoptosis. nih.govnih.gov A significant body of research highlights the modulation of inflammatory pathways as a central mechanism of action. Specifically, these compounds are known to inhibit the activity of pro-inflammatory enzymes and transcription factors. nih.gov
In models of inflammation, oleanane triterpenoids have been demonstrated to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This is a crucial pathway that governs the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB by oleanane triterpenoids leads to a downstream reduction in the production of inflammatory mediators. nih.gov
Furthermore, the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant response element) pathway is another critical target. nih.gov Oleanane triterpenoids can activate the transcription factor Nrf2, which plays a pivotal role in the cellular defense against oxidative stress. mdpi.com This activation leads to the upregulation of a battery of antioxidant and cytoprotective genes, thereby mitigating cellular damage induced by oxidative insults. nih.gov
In the context of cancer, oleanane triterpenoids have been found to modulate signaling pathways that are often dysregulated in malignant cells. These include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathways, which are critical for cell survival and proliferation. nih.gov By interfering with these pathways, oleanane triterpenoids can induce apoptosis and inhibit the growth of cancer cells. researchgate.netmdpi.com
The table below summarizes the key cellular and molecular targets of oleanane triterpenoids identified in various disease models.
| Target Pathway | Key Proteins/Factors | Disease Model | Observed Effects |
| Inflammation | NF-κB, iNOS, COX-2 | Macrophage cell lines, Animal models of inflammation | Inhibition of pro-inflammatory gene expression, Reduced production of nitric oxide and prostaglandins. nih.gov |
| Oxidative Stress | Keap1, Nrf2, ARE | Various cell lines, Animal models of oxidative injury | Upregulation of antioxidant enzymes (e.g., HO-1, NQO1), Enhanced cellular protection against oxidative damage. nih.govmdpi.com |
| Cancer | JAK/STAT, PI3K/Akt, mTOR | Various cancer cell lines (e.g., breast, leukemia), Animal tumor models | Inhibition of cell proliferation, Induction of apoptosis, Suppression of tumor growth. nih.govmdpi.com |
| Metabolic Disease | PPARγ, AMPK | In vitro models of insulin (B600854) resistance, Animal models of diabetes | Modulation of glucose and lipid metabolism, Improved insulin sensitivity. nih.govmdpi.com |
Comparative Mechanistic Studies with Related Oleanane Triterpenoids
The pharmacological activities of oleanane triterpenoids are intricately linked to their specific chemical structures. Comparative studies of different members of this family, such as oleanolic acid, ursolic acid, and synthetic derivatives, have provided valuable insights into how subtle structural modifications can significantly impact their interactions with molecular targets and, consequently, their biological effects.
Oleanolic acid and ursolic acid are structural isomers, differing only in the position of a methyl group at C-19 (oleanane skeleton) versus C-20 (ursane skeleton). bohrium.com Despite this minor difference, studies have revealed both overlapping and distinct pharmacological profiles. For instance, both compounds are recognized for their anti-inflammatory and hepatoprotective properties. bohrium.com However, some studies suggest that ursolic acid may exhibit more potent anti-proliferative activity against certain cancer cell lines compared to oleanolic acid. researchgate.net The mechanistic basis for these differences is thought to lie in their differential binding affinities to various cellular targets.
Synthetic modifications of the basic oleanane scaffold have led to the development of derivatives with enhanced potency and target selectivity. nih.govnih.gov A prominent example is 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), a synthetic derivative of oleanolic acid. nih.gov CDDO and its methyl ester (CDDO-Me) are significantly more potent activators of the Nrf2 pathway and more powerful inhibitors of NF-κB signaling than the parent compound, oleanolic acid. nih.govnih.gov These enhanced activities are attributed to the addition of electron-withdrawing groups at the C-2 and modifications to the A and C rings, which increase the electrophilicity of the molecule and facilitate its interaction with cysteine residues on target proteins like Keap1 and IKKβ. nih.gov
The following table provides a comparative overview of the mechanistic features of selected oleanane triterpenoids.
| Compound | Key Structural Difference from Oleanolic Acid | Primary Mechanistic Feature | Relative Potency |
| Oleanolic Acid | - | Broad anti-inflammatory and antioxidant activity. bohrium.comresearchgate.net | Baseline |
| Ursolic Acid | Isomer (methyl group at C-20) | Similar to oleanolic acid, with potentially stronger anti-proliferative effects in some models. bohrium.comresearchgate.net | Comparable to slightly higher than oleanolic acid |
| CDDO | Synthetic derivative with cyano and enone moieties | Potent activator of Nrf2 and inhibitor of NF-κB. nih.govnih.gov | Many-fold higher than oleanolic acid |
| This compound | Hydroxyl group at C-2 instead of C-3 | Likely shares anti-inflammatory and antioxidant mechanisms with oleanolic acid, with potential for altered target affinity due to the different hydroxyl position. | To be determined through direct comparative studies |
Structure Activity Relationship Sar Studies of 2 Isooleanolic Acid and Derivatives
Influence of Stereochemistry and Hydroxyl Group Position on Biological Activity
Stereochemistry and the precise positioning of functional groups, particularly hydroxyl groups, significantly impact the biological activity of triterpenoids. While direct studies on 2-Isooleanolic acid's stereochemistry and hydroxyl group influence are limited in the provided results, general trends observed in related compounds offer insights. For instance, in ursolic acid derivatives, the migration of a 3-OH group to the C-2 position (forming a 2-isoursolic acid analog) has been shown to enhance glycogen (B147801) phosphorylase inhibition, demonstrating a notable shift in activity due to stereochemical changes and hydroxyl group repositioning mdpi.comnih.gov. Specifically, the 2α-isomer of 2-isoursolic acid exhibited the highest activity in one study, suggesting that the α-configuration at C-2 might be particularly beneficial for this target mdpi.com. The presence of hydroxyl groups at specific positions is critical for interactions with biological targets, often participating in hydrogen bonding, which is a key determinant of binding affinity and efficacy nih.govnih.gov.
Impact of A-Ring Modifications on Efficacy
Modifications to the A-ring of pentacyclic triterpenoids, including those related to oleanolic acid, have been shown to profoundly influence their biological efficacy. Studies on betulinic acid derivatives indicate that alterations in the A-ring, such as the introduction of a 1,2-oxirane fragment, frequently enhance antibacterial, antifungal, and anticancer properties researchgate.net. Similarly, modifications to the A-ring of lupane (B1675458) triterpenoids have led to significant increases in anticancer activity researchgate.net. For oleanolic acid derivatives, the introduction of α,β-unsaturated ketones in the A-ring, along with a cyano group at the C-2 position, has been identified as a critical pharmacophore for inducing cytoprotective signaling pathways and exhibiting potent cytotoxic effects acs.orgresearchgate.net. These findings suggest that the A-ring of this compound is a prime site for structural modifications to modulate its biological activity.
Role of Functional Groups at C-12 and C-28 in Target Binding
The functional groups at positions C-12 and C-28 are critical for the target binding of oleanane-type triterpenoids. The C-12 position often features a double bond (Δ¹²-ene), which is a common structural element in oleanolic acid and its derivatives. Modifications at C-28, typically a carboxylic acid group, can significantly impact bioavailability and target interaction. For example, prodrug strategies involving esterification or other modifications at C-28 have been employed to improve the solubility and pharmacokinetic properties of oleanolic acid derivatives nih.gov. While specific data on how C-12 and C-28 functional groups in this compound directly influence target binding are not detailed in the provided snippets, the general importance of these positions in triterpenoid (B12794562) SAR is well-established. The carboxylic acid at C-28 is a common site for derivatization, impacting solubility and potential interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling offers a computational approach to predict the biological activity of compounds based on their chemical structures. While direct QSAR studies specifically on this compound are not explicitly detailed in the provided search results, the application of QSAR in the broader field of triterpenoid research is evident. QSAR models are developed using various statistical techniques, such as multiple linear regression (MLR), artificial neural networks (ANN), k-nearest neighbors (kNN), and support vector machines (SVM), to correlate molecular descriptors with biological activity nih.govnih.goveuropa.eumdpi.comjapsonline.commdpi.comnih.govresearchgate.netnih.gov. These models are essential for guiding drug design by identifying key structural features responsible for activity and predicting the efficacy of novel derivatives. For example, QSAR studies have been used to predict skin permeability and sensitization nih.gov, protein binding nih.gov, and activity against specific targets like AKR1C3 japsonline.com and p-glycoprotein nih.gov. The principles of QSAR modeling can be applied to this compound to design and predict the activity of its derivatives for various therapeutic applications.
Analytical Methodologies for Detection and Quantification of 2 Isooleanolic Acid
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
LC-MS/MS is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry creative-proteomics.comwikipedia.orgrsc.org. This technique is particularly well-suited for the analysis of non-volatile and polar compounds, such as triterpenoids, which may not be amenable to GC analysis without significant derivatization. LC-MS/MS offers high sensitivity, selectivity, and the ability to analyze complex biological and environmental samples with minimal interference creative-proteomics.comrsc.orgddtjournal.com.
Optimization of Ionization and Detection Parameters
For effective LC-MS/MS analysis of 2-Isooleanolic acid, optimization of ionization and detection parameters is critical. Electrospray ionization (ESI) is a commonly employed ionization source for LC-MS/MS due to its ability to ionize polar and thermally labile compounds under relatively mild conditions ddtjournal.comnih.gov. Analysis in positive ion mode is often favored for compounds that readily accept a proton, leading to efficient ionization jyoungpharm.org.
Tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection through techniques like Multiple Reaction Monitoring (MRM). In MRM, specific precursor ions are selected, fragmented, and their characteristic product ions are monitored nih.govjyoungpharm.org. For this compound, this would involve identifying optimal precursor-to-product ion transitions that provide a unique signature for the compound, thereby minimizing background noise and matrix effects nih.govjyoungpharm.org. Studies on similar triterpenoids, like oleanolic and ursolic acids, often utilize C18 reversed-phase columns with mobile phases comprising acetonitrile (B52724) and water, often with the addition of formic acid or ammonium (B1175870) acetate (B1210297) to control ionization and improve peak shape jyoungpharm.orgshimadzu.com.
Application of Ion Exchange Chromatography
While ion exchange chromatography is a well-established separation technique, specific applications for this compound using this method were not detailed in the provided search results. However, generally, ion exchange chromatography separates compounds based on their charge. Given that this compound possesses a carboxylic acid group, it can be ionized under appropriate pH conditions, potentially allowing for separation using anion exchange chromatography. Further research would be needed to establish specific protocols for its application in this context.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a versatile technique for the analysis of volatile and semi-volatile compounds. However, many naturally occurring compounds, including triterpenoids like this compound, possess polar functional groups (e.g., hydroxyl and carboxyl groups) and high molecular weights, rendering them poorly volatile and prone to thermal degradation in the GC system nih.govsigmaaldrich.comjfda-online.comresearchgate.net. Consequently, derivatization is typically required to convert these analytes into more volatile and thermally stable derivatives suitable for GC-MS analysis nih.govsigmaaldrich.comjfda-online.comresearchgate.net.
Methods for analyzing related pentacyclic triterpenes, such as oleanolic acid and ursolic acid, using GC-MS have been reported, often involving silylation or esterification prior to analysis nih.gov. The optimization of GC parameters, including column selection (e.g., HP-5MS), injector temperature, and temperature programming, is crucial for achieving adequate separation and detection biomedpharmajournal.org.
Spectrophotometric and Electrochemical Detection Techniques
Spectrophotometric Detection: Spectrophotometry relies on the principle of measuring the absorption or transmission of light by a sample at specific wavelengths, typically in the UV-Visible range juniperpublishers.comlibretexts.org. This technique is valued for its simplicity, cost-effectiveness, and ability to perform quantitative analysis by correlating absorbance with analyte concentration via a calibration curve juniperpublishers.com. While this compound itself may not possess strong chromophores for direct UV-Vis detection, spectrophotometry can be employed if the compound is derivatized to form a colored product or complex juniperpublishers.comresearchgate.net.
Electrochemical Detection: Electrochemical detection (ED) offers high sensitivity and selectivity for electroactive compounds frontiersin.orgmdpi.com. This method involves measuring the electrical current generated when an analyte undergoes oxidation or reduction at an electrode surface frontiersin.orgmdpi.com. While the direct electroactivity of this compound would need to be confirmed, electrochemical sensors can be designed for direct detection, potentially without extensive sample pretreatment, and can exhibit a broad linear dynamic range frontiersin.orgmdpi.com.
Derivatization Strategies for Enhanced Analytical Sensitivity
Derivatization is a critical step for improving the analytical performance of compounds like this compound, particularly for GC-MS and sometimes for LC-MS, by increasing their volatility, thermal stability, and detectability sigmaaldrich.comjfda-online.comresearchgate.netgcms.cz. It can also enhance chromatographic separation and reduce interactions with the analytical system jfda-online.comgcms.cz.
Reagents and Protocols for Carboxyl Group Derivatization
The carboxylic acid group in this compound is a primary target for derivatization. Silylation is a widely used method, employing reagents that replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) or related groups obrnutafaza.hrtcichemicals.com. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used in combination with trimethylchlorosilane (TMCS) as a catalyst, and hexamethyldisilazane (B44280) (HMDS) researchgate.nettcichemicals.comthermofisher.com. These reagents convert polar functional groups into less polar, more volatile derivatives, significantly improving GC separation and detection sigmaaldrich.comobrnutafaza.hrthermofisher.com. BSTFA and TMCS are particularly effective for silylating hydroxyl and carboxyl groups, with BSTFA + TMCS being noted for its strength in derivatizing challenging compounds researchgate.netthermofisher.com.
Esterification is another common approach for carboxylic acids. This involves reacting the carboxyl group with an alcohol, typically in the presence of an acid catalyst such as sulfuric acid or hydrogen chloride, to form an ester aocs.orgmit.educhemguide.co.uk. Alternatively, reagents like alkyl chloroformates can be used for rapid ester formation under mild conditions aocs.org. For GC-MS analysis, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) has also been employed for fatty acids, enhancing detection limits nih.gov.
Isotopic Tagging for Quantitative Analysis
The application of isotopic tagging as a methodology for the quantitative analysis of this compound is a recognized strategy in analytical chemistry, particularly when employing techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach leverages the use of stable-isotope-labeled (SIL) internal standards to enhance the accuracy, precision, and reliability of analyte quantification, especially in complex biological matrices.
Principles of Isotopic Tagging for Quantitative Analysis
Isotopic tagging for quantitative analysis typically involves the synthesis or procurement of an internal standard that is chemically identical to the target analyte, this compound, but incorporates stable isotopes (such as deuterium (B1214612) (²H), ¹³C, or ¹⁵N) at specific positions within its molecular structure. This isotopically labeled standard is added to samples at a precisely known concentration at the beginning of the analytical process. The primary objective is to compensate for potential variations that may occur during sample preparation (e.g., extraction, purification) and instrumental analysis (e.g., ionization efficiency, detector response, matrix effects).
The core principle is that the SIL standard will undergo similar physical and chemical processes as the native analyte. By measuring the ratio of the signal intensity of the native this compound to that of its isotopically labeled counterpart, analytical variability can be normalized. This leads to more robust and accurate quantitative results, mitigating issues such as ion suppression or enhancement caused by co-eluting matrix components.
Methodological Considerations
The successful implementation of isotopic tagging for this compound would necessitate the development or acquisition of a specifically labeled standard. Key considerations in its application include:
Isotopic Purity: High isotopic purity of the labeled standard is crucial to avoid interference from unlabeled analyte.
Labeling Site: The site of isotopic labeling can influence the behavior of the standard, potentially affecting chromatographic retention time or ionization efficiency if not carefully chosen. Deuterium labeling, while common, can sometimes lead to slight differences in retention due to the deuterium isotope effect.
Mass Difference: A sufficient mass difference between the labeled and unlabeled analyte is required for clear differentiation by mass spectrometry.
Availability and Cost: The availability and cost-effectiveness of a custom-synthesized or commercially available SIL standard for this compound are practical factors.
Research Findings and Data Tables
Specific published research detailing the direct application of isotopic tagging methodologies for the quantitative analysis of this compound, including associated research findings or data tables, was not identified in the available literature. While the general principles of using SIL standards in LC-MS/MS are well-documented for various analytes, detailed experimental data for this compound using this specific technique could not be retrieved.
Future Directions in 2 Isooleanolic Acid Research
Advancements in Synthetic Accessibility and Yield Optimization
The future of 2-isooleanolic acid research is intrinsically linked to the development of more efficient and scalable synthetic methodologies. While the compound can be isolated from natural sources, reliance on extraction is often hampered by low yields and complex purification processes. Therefore, robust synthetic and semi-synthetic routes are paramount for generating the quantities of material needed for extensive biological evaluation and preclinical development.
A significant advancement has been the development of an efficient synthesis method starting from 2,3-dihydroxy triterpenes. researchgate.net A key step in this process is a novel one-pot conversion to 3-deoxy-2-oxo triterpenes, which serves as a crucial intermediate. researchgate.net This pathway provides a new and effective access to this compound and related 3-deoxy-2-substituted pentacyclic triterpenes. researchgate.net
Future research will likely focus on optimizing these and other synthetic routes. Key areas for investigation include:
Catalyst Development: Exploring new catalysts to improve the efficiency and selectivity of key reaction steps, reducing the formation of by-products.
Process Intensification: Investigating continuous-flow synthesis conditions to enhance reaction speed, safety, and scalability compared to traditional batch processing.
Statistical Optimization: Employing methodologies like Response Surface Methodology (RSM) to systematically optimize reaction parameters such as temperature, catalyst loading, and substrate molar ratios to maximize the yield of this compound. researchgate.netresearchgate.net This approach has been successfully used to optimize the synthesis of other complex organic acids. researchgate.netresearchgate.net
Table 1: Future Strategies in Synthesis and Yield Optimization
| Strategy | Objective | Potential Impact |
|---|---|---|
| Novel Catalyst Screening | Increase reaction efficiency and stereoselectivity. | Higher yields, reduced purification costs, and access to specific isomers. |
| Continuous-Flow Chemistry | Improve scalability, safety, and reaction control. | Facilitates large-scale production for advanced studies. |
| Response Surface Methodology (RSM) | Statistically model and optimize reaction conditions. | Maximization of product yield and minimization of by-products. |
| Development of Novel Intermediates | Streamline the synthetic pathway from precursor molecules. | Shorter, more efficient, and cost-effective synthesis routes. researchgate.net |
Elucidation of Novel Biological Targets and Signaling Pathways
While research into the parent compound, oleanolic acid, has identified multiple signaling pathways, the specific molecular targets and mechanisms of action for this compound remain largely unexplored. Future research must move beyond preliminary screening to pinpoint the direct protein targets and downstream signaling cascades modulated by this isomer. Given that related triterpenoids like oleanolic and ursolic acid are known to interact with numerous cellular pathways, it is probable that this compound also possesses a multi-targeted profile. nih.govnih.gov
Key future research directions in this area include:
Target Deconvolution: Utilizing advanced proteomics techniques such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP) to identify the direct binding partners of this compound within the cellular proteome.
Pathway Analysis: Investigating the effect of this compound on key signaling pathways implicated in diseases like cancer and inflammation. Based on studies of related compounds, promising pathways for investigation include the PI3K/Akt/mTOR, NF-κB, and STAT3 signaling cascades. nih.govnih.govrsc.org
Comparative Isomer Studies: Conducting head-to-head studies comparing the biological activities and pathway modulation of this compound with its more studied isomers, oleanolic acid and ursolic acid, to identify unique therapeutic windows and mechanisms.
Neuroinflammation Focus: Exploring the potential of this compound to modulate neuroinflammatory pathways, such as the NF-κB pathway in microglial cells, which has been demonstrated for other natural acid derivatives. rsc.org
Table 2: Potential Biological Pathways for Future Investigation
| Signaling Pathway | Associated Disease Area | Rationale for Investigation |
|---|---|---|
| PI3K/Akt/mTOR | Cancer, Metabolic Disease | Frequently modulated by the parent compound, oleanolic acid. nih.gov |
| NF-κB | Inflammation, Cancer, Neurodegeneration | A central pathway in inflammation targeted by many triterpenoids. nih.govrsc.org |
| STAT3 | Cancer (Angiogenesis, Metastasis) | Known to be suppressed by oleanolic acid. nih.gov |
| MMP/CDH1 | Cancer (Invasion, Metastasis) | Modulated by the related compound, ursolic acid. nih.gov |
Development of Advanced Analytical Platforms
The structural similarity of this compound to other pentacyclic triterpenoid (B12794562) isomers, such as oleanolic acid and ursolic acid, presents a significant analytical challenge. rsc.org Future research and development will depend on the availability of robust, sensitive, and selective analytical methods to accurately quantify the compound in complex matrices, including synthetic reaction mixtures, natural product extracts, and biological samples (e.g., plasma, tissues).
Future advancements in analytical platforms are expected in the following areas:
Hyphenated Chromatography Techniques: Further development and refinement of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) will be crucial. nih.gov These platforms offer superior sensitivity and resolution, enabling the separation and quantification of isomers with high accuracy. nih.govmdpi.comnih.gov
Chiral Separation Methods: As synthetic routes are optimized, the potential for generating various stereoisomers increases. The development of chiral stationary phases and specialized chromatographic methods will be essential to separate and characterize individual enantiomers, as they may possess different biological activities. chromatographyonline.com
Advanced Separation Technologies: Techniques like pH-zone-refining countercurrent chromatography offer a powerful means for the preparative separation of triterpenoid isomers, which is vital for isolating pure standards for biological testing. nih.govrsc.org
Chemical Derivatization Strategies: To overcome the poor UV absorption and low ionization efficiency of triterpenoids, future methods will increasingly rely on pre-column derivatization. nih.gov This involves tagging the molecule with a chromophore or fluorophore to enhance detection by UV or fluorescence detectors, or with a readily ionizable group to improve sensitivity in mass spectrometry. researchgate.netnih.govxjtu.edu.cn
Table 3: Emerging Analytical Platforms for this compound Research
| Platform/Technique | Key Advantage | Application |
|---|---|---|
| UPLC-MS/MS | High sensitivity, selectivity, and speed. nih.gov | Quantification in biological fluids (pharmacokinetics). |
| Chiral Chromatography | Separation of enantiomers and diastereomers. chromatographyonline.com | Analysis of synthetic products and stereoisomer activity studies. |
| Countercurrent Chromatography | High-purity preparative scale separation. nih.gov | Isolation of pure compound from natural or synthetic mixtures. |
| Chemical Derivatization with LC-MS | Greatly enhanced detection sensitivity. nih.gov | Trace-level quantification in complex biological matrices. |
Computational Chemistry and In Silico Modeling for Derivative Design
Computational chemistry and in silico modeling are poised to revolutionize the design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. These approaches can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of the most promising compounds.
Future research will heavily leverage computational tools in several key ways:
Molecular Docking: Once specific biological targets are identified (as per section 8.2), molecular docking simulations will be used to predict the binding affinity and orientation of this compound and its virtual derivatives within the target's active site. nih.gov This allows for the rational design of modifications that enhance binding interactions.
Quantitative Structure-Activity Relationship (QSAR): By building 3D-QSAR models from a series of synthesized derivatives and their corresponding biological activities, researchers can identify the key structural features that are critical for potency. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov
Inverse Virtual Screening: To identify entirely new biological targets, in silico techniques like inverse virtual screening can be employed. mdpi.com This involves docking the this compound structure against a large library of known protein structures to find potential binding partners, which can then be validated experimentally. mdpi.com
Pharmacokinetic (ADMET) Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be essential for designing derivatives with more drug-like characteristics, improving their chances of success in later stages of development.
Table 4: In Silico Approaches for Derivative Design and Evaluation
| Computational Method | Purpose | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict ligand-protein binding interactions and affinity. nih.govshimadzu.com | Rational design of derivatives with improved target potency. |
| 3D-QSAR | Correlate molecular structure with biological activity. nih.gov | Predictive models to guide the synthesis of more active compounds. |
| Inverse Virtual Screening | Identify potential unknown biological targets. mdpi.com | Discovery of novel mechanisms of action and therapeutic applications. |
| ADMET Modeling | Predict pharmacokinetic and toxicity profiles. | Prioritization of derivatives with favorable drug-like properties. |
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing 2-Isooleanolic acid, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves triterpenoid isolation or semi-synthetic modification of oleanolic acid. Key steps include:
- Acid/Base Catalysis : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor isoform generation .
- Characterization : Use NMR (¹H, ¹³C, DEPT) and HPLC-MS to confirm structural identity and purity (>95%) .
- Reproducibility : Document solvent ratios, catalyst concentrations, and purification steps (e.g., column chromatography gradients) in the main text or supplementary materials .
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Cross-Validation : Compare data with published databases (e.g., SciFinder, Reaxys) and replicate experiments under standardized conditions .
- Error Analysis : Calculate signal-to-noise ratios and integration errors in NMR spectra; report deviations as "δ ± 0.05 ppm" .
- Collaborative Review : Submit raw spectral data to peer repositories (e.g., Zenodo) for independent verification .
Advanced Research Questions
Q. What experimental designs can isolate the mechanistic role of this compound in modulating inflammatory pathways?
- Methodological Answer :
- In Vitro Models : Use LPS-stimulated macrophages (e.g., RAW 264.7 cells) to measure cytokine suppression (IL-6, TNF-α) via ELISA, with dose-response curves (IC₅₀ calculations) .
- Knockdown Studies : Apply siRNA targeting NF-κB or MAPK pathways to validate specificity .
- Controls : Include positive controls (e.g., dexamethasone) and solvent-only blanks to rule out assay artifacts .
Q. How can computational methods resolve contradictions in the binding affinity predictions of this compound with COX-2?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with flexible side-chain parameters; compare results across multiple software (e.g., Schrödinger, MOE) .
- MD Refinement : Run 100-ns molecular dynamics simulations to assess binding stability (RMSD < 2.0 Å) .
- Experimental Correlates : Validate predictions via surface plasmon resonance (SPR) to measure kinetic constants (kₐ, k𝒹) .
Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data of this compound in heterogeneous cell lines?
- Methodological Answer :
- Nonlinear Regression : Fit data to log-dose vs. response models (e.g., Hill equation) using GraphPad Prism .
- ANOVA with Post Hoc Tests : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) with Tukey’s correction for multiple comparisons .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
Data Presentation Guidelines
Q. How should researchers present conflicting bioactivity data in this compound studies?
- Methodological Answer :
- Comparative Tables : Tabulate EC₅₀/IC₅₀ values across studies, noting assay conditions (e.g., cell type, incubation time) .
- Meta-Analysis : Use random-effects models to quantify heterogeneity (I² statistic) .
- Limitations Section : Discuss potential confounders (e.g., solvent DMSO concentration >0.1%) .
Ethical and Reporting Standards
Q. What are the best practices for ensuring ethical compliance in animal studies involving this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
